(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
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Overview
Description
Vinflunine Tartrate, also known as F12158, is a novel fluorinated vinca alkaloid. It belongs to the vinca alkaloid family, which includes well-known anticancer agents like vinblastine and vincristine. Vinflunine Tartrate was originally discovered by the team led by Professor Jean-Claude Jacquesy at Poitiers University . Developed by Laboratoires Pierre Fabre, it was later licensed to Bristol-Myers Squibb.
Preparation Methods
Synthetic Routes: Vinflunine Tartrate is synthesized from the natural product vinflunine, which is derived from the Madagascar periwinkle plant (Catharanthus roseus). The synthetic route involves several steps, including fluorination to introduce the unique fluorine atom. Unfortunately, specific details of the synthetic pathway are not widely available in the public domain.
Industrial Production: The industrial production of Vinflunine Tartrate remains proprietary. it is likely that large-scale synthesis involves optimized processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Vinflunine Tartrate primarily undergoes reactions related to its tubulin-interacting activity. As a microtubule inhibitor, it affects microtubule dynamics, exhibiting anticancer, anti-angiogenic, vascular-disrupting, and antimetastatic properties.
Common reactions include:
Microtubule Stabilization: Vinflunine stabilizes microtubules by slowing down their growth rate and increasing their duration.
Mitotic Arrest: It induces mitotic accumulation, leading to cell cycle arrest.
Apoptosis Induction: Vinflunine triggers apoptosis in cancer cells, particularly through the mitochondrial pathway.
Reagents and Conditions: Specific reagents and conditions for Vinflunine Tartrate reactions are not publicly disclosed. its effects on microtubules suggest interactions with tubulin proteins and cellular components.
Scientific Research Applications
Vinflunine Tartrate has found applications in various scientific fields:
Oncology: It is investigated for treating bladder cancer and other malignancies.
Angiogenesis Research: Due to its anti-angiogenic properties, it plays a role in understanding blood vessel formation.
Metastasis Inhibition: Vinflunine’s antimetastatic effects are relevant in cancer research.
Vascular Disruption: It disrupts tumor blood vessels, affecting tumor growth.
Mechanism of Action
Vinflunine Tartrate’s mechanism involves interactions with microtubules. It inhibits dynamic instability, affecting cell division and migration. The exact molecular targets and pathways remain an active area of research.
Comparison with Similar Compounds
Vinflunine Tartrate stands out due to its fluorination and unique properties. While it shares similarities with other vinca alkaloids, its specific fluorinated structure sets it apart.
Similar Compounds:- Vinblastine
- Vincristine
- Vinorelbine
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONSEMUKVZUON-SYVFVGEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60F2N4O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692888 |
Source
|
Record name | PUBCHEM_53245637 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201898-17-0 |
Source
|
Record name | PUBCHEM_53245637 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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